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Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B8143721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target liabilities of AST5902
trimesylate, the active metabolite of the third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI), Alflutinib (also known as Furmonertinib). As direct,

comprehensive kinase selectivity data for AST5902 trimesylate is not publicly available, this

guide draws upon the known characteristics of its parent compound, Alflutinib, and compares

them to other EGFR TKIs.

Third-generation EGFR TKIs are designed for increased selectivity towards sensitizing EGFR

mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while

sparing wild-type (WT) EGFR. This enhanced selectivity is a key strategy to minimize the off-

target effects that contribute to the toxicity profiles of earlier generation EGFR inhibitors.

Comparative Kinase Selectivity
A critical aspect of evaluating the potential liabilities of a kinase inhibitor is its selectivity profile

across the human kinome. While specific quantitative data for AST5902 trimesylate or

Alflutinib is limited in the public domain, the known mechanism of third-generation EGFR TKIs

suggests a significantly improved selectivity profile over first- and second-generation agents.
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Kinase Target

AST5902
trimesylate
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Alflutinib)

Osimertinib
(Third-
Generation)

Gefitinib/Erloti
nib (First-
Generation)

Afatinib
(Second-
Generation)

Primary (On-

Target)

Potent inhibition

of EGFR with

sensitizing

mutations (e.g.,

Exon 19 del,

L858R) and

T790M

resistance

mutation.

Potent inhibition

of EGFR with

sensitizing

mutations and

T790M

resistance

mutation.

Inhibition of

EGFR with

sensitizing

mutations.

Irreversible

inhibition of

EGFR, HER2,

and HER4.

Wild-Type EGFR

Significantly less

potent inhibition

compared to

mutant forms,
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wider therapeutic

window.

Significantly less

potent inhibition

compared to

mutant forms,

resulting in

reduced WT-

EGFR related

toxicities.

Inhibition of WT-

EGFR, leading to

dose-limiting

toxicities such as

rash and

diarrhea.

Potent inhibition

of WT-EGFR,

contributing to

significant skin

and

gastrointestinal

toxicities.

Other Kinases

(Off-Target)

Expected to have

a cleaner kinome

profile with fewer

off-target

inhibitions

compared to

earlier

generations.

Specific off-

target data is not

publicly

available.

Generally a

clean kinome

profile, though

some off-target

activities may

exist.

Known to have

multiple off-target

effects that can

contribute to

adverse events.

Broader

spectrum of

activity beyond

EGFR family,

leading to a

higher potential

for off-target

effects.
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Signaling Pathway Perturbation
The intended therapeutic effect of AST5902 trimesylate is the inhibition of the EGFR signaling

pathway in cancer cells harboring specific mutations. Off-target effects arise from the inhibition

of other kinases in different signaling pathways.
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Caption: On-target vs. potential off-target effects of AST5902 trimesylate.
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Experimental Protocols for Assessing Off-Target
Liabilities
Several established methodologies are employed to determine the selectivity of kinase

inhibitors and identify potential off-target liabilities.

Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)
This competition binding assay is a high-throughput method to quantitatively measure the

interactions between a test compound and a large panel of kinases.

Experimental Workflow:

KINOMEscan™ Workflow
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Caption: Workflow for KINOMEscan™ kinase selectivity profiling.

Methodology:

A library of DNA-tagged human kinases is utilized.

The test compound (e.g., AST5902 trimesylate) is incubated with the kinase library.
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An immobilized, active-site directed ligand is introduced to compete with the test compound

for binding to the kinases.

The amount of kinase bound to the immobilized ligand is quantified using quantitative

polymerase chain reaction (qPCR) of the DNA tags.

A low qPCR signal indicates strong binding of the test compound to the kinase, thus

identifying it as a potential on- or off-target.

Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method to assess target engagement of a compound in a cellular environment by

measuring changes in the thermal stability of proteins upon ligand binding.

Experimental Workflow:
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Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).

Methodology:

Intact cells are treated with the test compound.

The treated cells are subjected to a temperature gradient.
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Upon heating, unbound proteins denature and aggregate at lower temperatures, while

ligand-bound proteins are stabilized and remain soluble at higher temperatures.

The soluble protein fraction is analyzed to determine the extent of protein stabilization,

indicating target engagement.

ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the activity of a kinase by quantifying the amount of

ADP produced during the kinase reaction. It can be used to determine the IC50 values of an

inhibitor against a panel of kinases.

Methodology:

A kinase reaction is performed in the presence of a substrate, ATP, and varying

concentrations of the inhibitor.

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining

ATP.

The Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then

used in a luciferase/luciferin reaction to generate a luminescent signal.

The intensity of the luminescence is proportional to the amount of ADP produced and thus

reflects the kinase activity.

Conclusion
While specific, publicly available off-target kinase selectivity data for AST5902 trimesylate is

currently lacking, its classification as a third-generation EGFR TKI strongly suggests a

favorable selectivity profile with reduced off-target liabilities compared to first- and second-

generation inhibitors. This improved selectivity for mutant EGFR over wild-type is a key design

feature aimed at mitigating common adverse effects. For a definitive assessment of its off-

target profile, further comprehensive studies, such as kinome-wide scanning and cellular target

engagement assays, are necessary. The experimental protocols outlined in this guide provide a

framework for conducting such investigations.
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To cite this document: BenchChem. [Investigating the Off-Target Liabilities of AST5902
Trimesylate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8143721#investigating-potential-off-target-liabilities-
of-ast5902-trimesylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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